(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine
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Overview
Description
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine is a compound with the molecular formula C15H19N3 and a molecular weight of 241.33 g/mol . It is a derivative of ergoline, a class of compounds known for their diverse pharmacological activities. This compound is of particular interest in the fields of neurology and pharmacology due to its potential interactions with dopamine receptors .
Preparation Methods
The synthesis of (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine typically involves the modification of the ergoline structure. One common synthetic route includes the alkylation of an ergoline precursor followed by amination to introduce the amino group at the 8alpha position . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
Scientific Research Applications
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine involves its interaction with dopamine receptors. It acts as a partial agonist or antagonist at these receptors, modulating neurotransmission and influencing various neurological pathways . The specific molecular targets include dopamine D2 receptors, which play a crucial role in the regulation of mood, cognition, and motor functions .
Comparison with Similar Compounds
(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine can be compared with other ergoline derivatives such as:
Lysergic acid diethylamide (LSD): Known for its psychoactive properties, LSD has a different substitution pattern on the ergoline structure.
Ergotamine: Used in the treatment of migraines, ergotamine has a similar core structure but different functional groups.
Methylergometrine: Utilized to control postpartum hemorrhage, methylergometrine has a similar mechanism of action but is used for different medical applications.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3/t10-,12+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBZNRUCSWDAU-ZKYQVNSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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